![molecular formula C18H21N3O B2740563 N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide CAS No. 478033-00-0](/img/structure/B2740563.png)
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide
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Description
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide, also known as J147, is a synthetic compound that has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound was first synthesized in 2011 by Schubert et al. and has since been the focus of numerous scientific studies.
Scientific Research Applications
Medicinal Chemistry
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide: is a compound that has potential applications in medicinal chemistry due to its structural similarity to indole derivatives, which are known for their diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, and antitubercular properties. The compound’s ability to act as a precursor for various biologically active molecules makes it a valuable asset in drug design and synthesis.
Agriculture
In the agricultural sector, compounds related to N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide could be explored for their potential to enhance stress responses in plants and animals . They might contribute to improving the quality of produce, such as enhancing the fur quality in livestock, which can increase commercial value and reduce mortality rates during transportation.
Biotechnology
Biotechnological applications may benefit from the use of this compound in the development of new biocatalysts or as a building block for more complex molecules that can enhance cell-specific productivity . Its role in the synthesis of diverse functional groups could lead to advancements in enzyme design or bio-based material production.
Materials Science
The compound’s molecular structure suggests potential uses in materials science, particularly in the synthesis of new polymers or coatings that require specific molecular architectures for enhanced properties . Its ability to undergo various chemical reactions could be utilized to create materials with desired features such as increased durability or specialized functionalities.
Environmental Science
In environmental science, derivatives of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide could be investigated for their role in environmental remediation processes . For instance, they might be used to synthesize compounds that can break down pollutants or assist in the development of bio-based filters.
Chemical Synthesis
This compound holds significant promise in chemical synthesis as a precursor for the construction of various heterocyclic compounds . Its functional groups allow for versatile chemical transformations, making it an important candidate for multicomponent reactions that are efficient and environmentally friendly.
properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-4-8-17(22)20-18-16(11-19)13(2)14(3)21(18)12-15-9-6-5-7-10-15/h5-7,9-10H,4,8,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSWRUKZUKDASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide |
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